molecular formula C6H14N2O3 B1204564 4-Hydroxylysine

4-Hydroxylysine

Cat. No. B1204564
M. Wt: 162.19 g/mol
InChI Key: ASYBZHICIMVQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxylysine is a hydroxylysine that is lysine substituted by a hydroxy group at position 4.

Scientific Research Applications

Bioproduction and Biocatalysis

4-Hydroxylysine (4-Hydroxylysine) has applications in bioproduction processes. Hara et al. (2017) discovered lysine hydroxylases capable of converting l-lysine into 4-hydroxylysine with high efficiency, demonstrating potential for industrial bioprocess technologies (Hara et al., 2017).

Collagen Biosynthesis

4-Hydroxylysine plays a crucial role in collagen biosynthesis. Myllylä et al. (1991) reported the molecular cloning of chick lysyl hydroxylase, an enzyme crucial for the formation of hydroxylysine in collagens (Myllylä et al., 1991).

Effects on Cellular Functions

Ladha et al. (1978) found that 5-hydroxylysine impacts ammonia production and assimilation in the cyanobacterium Anabaena cylindrica, indicating a role in nitrogen fixation (Ladha et al., 1978).

Influence on Lysine Biosynthesis

Sinha et al. (1971) showed that hydroxylysine influences the biosynthesis of lysine in Saccharomyces, highlighting its regulatory role in amino acid synthesis (Sinha et al., 1971).

Presence in Non-Collagenous Proteins

Molony et al. (1995) found hydroxylysine in various non-collagenous proteins, suggesting a broader significance in protein modification (Molony et al., 1995).

In Silico Identification

Mahmood et al. (2020) developed a method, iHyd-LysSite (EPSV), for identifying hydroxylysine sites in proteins, showing the relevance of computational approaches in studying post-translational modifications (Mahmood et al., 2020).

Metabolic Studies

Euli et al. (1999) used 5-hydroxylysine as a marker in metabolic studies related to collagen in human and rat urine, demonstrating its utility in biomedical research (Euli et al., 1999).

properties

Product Name

4-Hydroxylysine

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

2,6-diamino-4-hydroxyhexanoic acid

InChI

InChI=1S/C6H14N2O3/c7-2-1-4(9)3-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)

InChI Key

ASYBZHICIMVQII-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(CC(C(=O)O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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